tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate
CAS No.: 150767-01-4
Cat. No.: VC0130310
Molecular Formula: C10H14N2O3
Molecular Weight: 210.22976
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150767-01-4 |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 210.22976 |
| IUPAC Name | tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate |
| Standard InChI | InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-7H,1-3H3,(H,12,13)/b11-6+ |
| SMILES | CC(C)(C)OC(=O)NN=CC1=COC=C1 |
Introduction
Chemical Identity and Basic Properties
tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate is a hydrazone-containing organic compound characterized by a furan ring connected to a hydrazinecarboxylate moiety. The compound has gained attention in research environments due to its unique structural features and potential applications in chemical and biological research.
Identification Parameters
The compound can be identified through various parameters as outlined in Table 1:
Table 1: Identification Parameters of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate
| Parameter | Value |
|---|---|
| CAS Number | 150767-01-4 |
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.22976 g/mol |
| PubChem CID | 5525166 |
| MFCD Number | MFCD03305879 |
| PubChem Creation Date | July 11, 2005 |
| PubChem Last Modified | March 08, 2025* |
*Note that the modification date appears to be in the future, which may reflect a database entry error .
Structural Characteristics
Chemical Structure and Representation
The chemical structure of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate features a furan ring with a methylideneamino group at position 3, connected to a tert-butyl carbamate group. The (E) designation in the name indicates the trans configuration of the C=N double bond in the hydrazone moiety.
Chemical Identifiers
Several chemical identifiers are available for precise structural representation:
Table 2: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate |
| SMILES | CC(C)(C)OC(=O)N/N=C/C1=COC=C1 |
| InChI | InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-7H,1-3H3,(H,12,13)/b11-6+ |
| InChIKey | WGKOWOFNGIUJBJ-IZZDOVSWSA-N |
These identifiers are essential for unambiguous identification in chemical databases and scientific literature .
Synthesis and Preparation
Synthetic Route
The synthesis of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate typically involves a condensation reaction between tert-butyl hydrazinecarboxylate (also known as tert-butyl carbazate) and furan-3-carbaldehyde. This reaction results in the formation of a hydrazone moiety, which is a key structural component of the compound.
The general reaction can be represented as:
tert-butyl hydrazinecarboxylate + furan-3-carbaldehyde → tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate + H₂O
Chemical and Physical Properties
Chemical Reactivity
The compound contains several reactive functional groups:
-
A hydrazone (C=N-N) moiety that can participate in various transformations
-
A carbamate group that can undergo hydrolysis under appropriate conditions
-
A furan ring that can participate in electrophilic aromatic substitution reactions
These functional groups contribute to the compound's potential utility in chemical research and synthesis applications.
Analytical Considerations
Identification Methods
For the identification and characterization of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate, several analytical techniques would be appropriate:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
These techniques would allow for confirmation of the compound's structure and purity.
Comparison with Structural Analogs
Table 3: Comparison of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate with Related Compounds
This comparison highlights the structural diversity of tert-butyl carbamate derivatives and suggests potential structure-activity relationships that could be explored in future research.
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